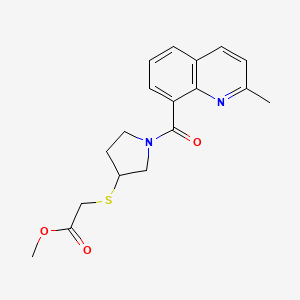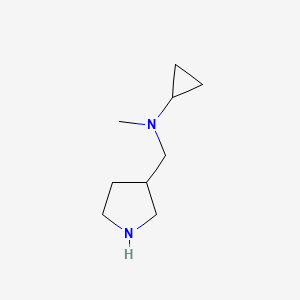![molecular formula C18H14Cl2N6O2S B2489695 N-(3,4-dichlorophenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide CAS No. 1351613-87-0](/img/structure/B2489695.png)
N-(3,4-dichlorophenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions, potentially including heteroaromatization and neighboring group participation to form condensed azines. Such processes might involve reactions with various reagents to obtain novel triazolo and pyrazolo derivatives, as seen in similar compounds (A. El-Agrody et al., 2001; M. Kočevar et al., 1982).
Molecular Structure Analysis
The molecular structure of this compound is expected to be intricate, featuring a combination of several heterocyclic rings such as thiazolo, pyrazine, and pyridine. These rings are known for their stable and versatile nature, which could contribute to the compound's unique properties and potential applications in various fields (Y. Sato et al., 1980).
Chemical Reactions and Properties
This compound may undergo various chemical reactions, including interactions with amines, hydrazine, and other nucleophiles, leading to the formation of new derivatives with diverse biological and chemical activities. Such reactions are crucial for exploring the compound's potential applications and understanding its reactivity (Ali K. K. El-louh et al., 2008).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Novel Compounds: This chemical is used in the synthesis of various novel heterocyclic compounds. For instance, it's involved in creating new aryl monoazo organic compounds, which are used in producing thiazole-selenium disperse dyes for dyeing polyester fabrics. These compounds show significant antioxidant, antitumor, and antimicrobial activities, making them suitable for creating biologically active fabrics (Khalifa et al., 2015).
- Derivative Synthesis and Biological Activity: Another application is the synthesis of piperazine and triazolo-pyrazine derivatives. These compounds, synthesized in single-step reactions, are characterized through various techniques and evaluated for antimicrobial activities. The study revealed that certain derivatives exhibit superior antimicrobial properties, highlighting their potential use in developing new antimicrobial agents (Patil et al., 2021).
Applications in Biological Research
- Antimicrobial and Antitumor Activities: Compounds synthesized using this chemical show promising antimicrobial and antitumor activities. For example, enaminones used as intermediates in synthesizing substituted pyrazoles demonstrate significant inhibitory effects against human breast and liver carcinoma cell lines, comparable to standard drugs like 5-fluorouracil. This suggests a potential application in cancer research and treatment development (Riyadh, 2011).
- Potential in Antimycobacterial and Antifungal Research: Chlorinated N-phenylpyrazine-2-carboxamides, a class of pyrazinamide analogues synthesized using this chemical, have been evaluated for their antimycobacterial and antifungal activities. Some derivatives demonstrated high activity against specific bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents (Doležal et al., 2010).
Potential in Material Science
- Application in Dyeing and Fabric Treatment: As part of its use in synthesizing dyes, this compound's derivatives have been applied in dyeing polyester fabrics, contributing to the development of sterile and biologically active fabrics. These fabrics have potential applications in various fields, including healthcare and textile industries (Khalifa et al., 2015).
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(pyrazine-2-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N6O2S/c19-11-2-1-10(7-12(11)20)23-18(28)26-6-3-13-15(9-26)29-17(24-13)25-16(27)14-8-21-4-5-22-14/h1-2,4-5,7-8H,3,6,9H2,(H,23,28)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTKARVHRKRECF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=NC=CN=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2489616.png)
![Ethyl 1-[3-(4-ethoxybenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2489619.png)

![4-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-3-(furan-2-yl)-5-oxo-1,2,4-triazole](/img/structure/B2489623.png)




![3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine](/img/structure/B2489631.png)
![4-[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2489632.png)
![2-[(2,4-Difluorophenyl)sulfonyl]-1-(4-ethoxyphenyl)ethanone](/img/structure/B2489633.png)
![4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid](/img/structure/B2489634.png)
